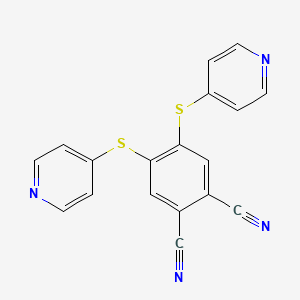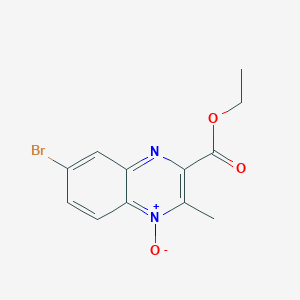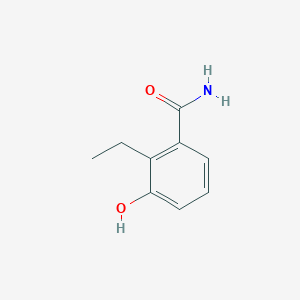
Boc-N(Me)Ala-Chg-Pro-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N(Me)Ala-Chg-Pro-OH is a synthetic peptide compound. It is composed of four amino acids: Boc-N-methyl-L-alanine, cyclohexylglycine, and proline. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N(Me)Ala-Chg-Pro-OH involves several steps. The first step is the preparation of the peptidyl scaffolds. For instance, the N-terminal methyl group is introduced into the H2N-Ala-Val/Chg-Pro-OH peptides via the Mitsunobu reaction with o-nitrobenzenesulfonyl as the protecting group and methanol as the methyl donor . The tetrapeptide H2N-Ala-Val-Pro-Trp-OH can be used as a reference compound for further synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
化学反应分析
Types of Reactions
Boc-N(Me)Ala-Chg-Pro-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for deprotection, methanol for methylation, and various phosphoroorganic moieties for further modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the deprotection of Boc groups using TFA results in the formation of free amines .
科学研究应用
Boc-N(Me)Ala-Chg-Pro-OH has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Discovery: It is involved in the development of novel therapeutic agents.
Biochemistry: It is used in various biochemical assays and studies.
Enzymatic Synthesis: It is used in enzymatic synthesis processes, such as the esterification of amino acids.
作用机制
The mechanism of action of Boc-N(Me)Ala-Chg-Pro-OH involves its interaction with specific molecular targets and pathways. For instance, it can interact with the binding groove of the X-linked inhibitor of apoptosis protein baculovirus inhibitor of apoptosis protein repeat (XIAP BIR3) domain . This interaction can induce autoubiquitination followed by proteasomal degradation of cellular IAP1, leading to increased caspase-3 activity and apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds to Boc-N(Me)Ala-Chg-Pro-OH include:
Boc-N-methyl-L-alanine: A derivative of alanine used in peptide synthesis.
Boc-L-proline: A derivative of proline used in peptide synthesis.
Uniqueness
This compound is unique due to its specific combination of amino acids and its ability to interact with specific molecular targets, making it valuable in various scientific research applications.
属性
分子式 |
C22H37N3O6 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H37N3O6/c1-14(24(5)21(30)31-22(2,3)4)18(26)23-17(15-10-7-6-8-11-15)19(27)25-13-9-12-16(25)20(28)29/h14-17H,6-13H2,1-5H3,(H,23,26)(H,28,29)/t14-,16-,17-/m0/s1 |
InChI 键 |
ZIFXLVFQOPIQCS-XIRDDKMYSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)O)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


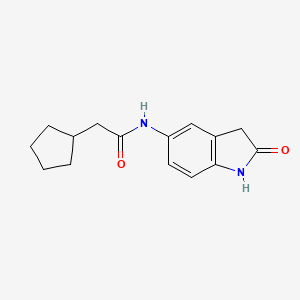
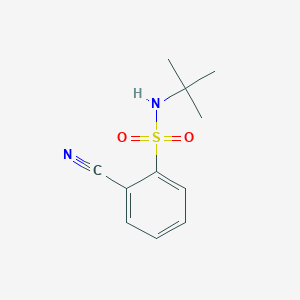
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
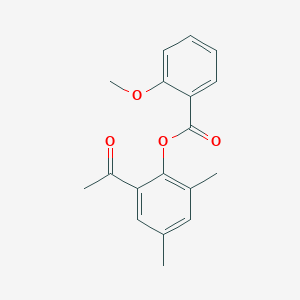
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)

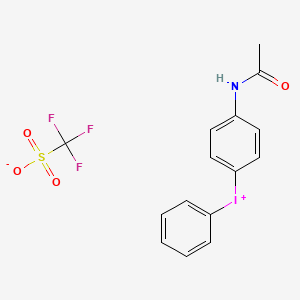


![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
